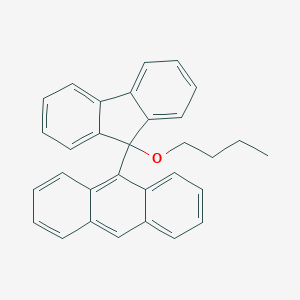
9-(9-Butoxy-9H-fluoren-9-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9-Butoxy-9H-fluoren-9-yl)anthracene is an organic compound with the molecular formula C31H26O It is a derivative of anthracene, where a butoxy group is attached to the fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9-Butoxy-9H-fluoren-9-yl)anthracene typically involves the reaction of 9-bromo-9H-fluorene with butyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
9-(9-Butoxy-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
9-(9-Butoxy-9H-fluoren-9-yl)anthracene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-(9-Butoxy-9H-fluoren-9-yl)anthracene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
9-(9H-Fluoren-9-yl)anthracene: A similar compound without the butoxy group.
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group.
9-(10-Phenylanthracene-9-yl)fluorene: A compound with a phenyl group attached to the anthracene moiety
Uniqueness
9-(9-Butoxy-9H-fluoren-9-yl)anthracene is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in materials science and organic electronics .
Properties
Molecular Formula |
C31H26O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
9-(9-butoxyfluoren-9-yl)anthracene |
InChI |
InChI=1S/C31H26O/c1-2-3-20-32-31(28-18-10-8-16-26(28)27-17-9-11-19-29(27)31)30-24-14-6-4-12-22(24)21-23-13-5-7-15-25(23)30/h4-19,21H,2-3,20H2,1H3 |
InChI Key |
GXAWURCLKJCHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















